1,3-Dioxoisoindolin-2-YL but-3-ynoate
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate is a chemical compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other organic compounds. The structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate includes a phthalimide moiety, which is a common structural motif in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with but-3-ynoic acid under suitable conditions to yield the final product. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different isoindole derivatives with altered properties.
Substitution: The compound can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of isoindole-based compounds .
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: This compound shares the isoindole core structure but has different substituents, leading to distinct properties.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Another isoindole derivative with unique functional groups and applications.
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl but-3-ynoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H7NO4 |
---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) but-3-ynoate |
InChI |
InChI=1S/C12H7NO4/c1-2-5-10(14)17-13-11(15)8-6-3-4-7-9(8)12(13)16/h1,3-4,6-7H,5H2 |
InChI Key |
XFDOTBIJLZRUBI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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